3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide
Description
The compound 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a tetrahydrofuran (THF) moiety at position 5 and a propanamide linker bearing a pyrimidin-2-ylamino group. This structure combines a thiadiazole ring—known for its metabolic stability and bioactivity—with a THF group (enhancing solubility) and a pyrimidine fragment (a common pharmacophore in kinase inhibitors).
Properties
Molecular Formula |
C13H16N6O2S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C13H16N6O2S/c20-10(4-7-16-12-14-5-2-6-15-12)17-13-19-18-11(22-13)9-3-1-8-21-9/h2,5-6,9H,1,3-4,7-8H2,(H,14,15,16)(H,17,19,20) |
InChI Key |
ZXAYDKQTQMJIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the thiadiazole ring, and finally, the incorporation of the tetrahydrofuran ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity would be crucial in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Compounds with 1,3,4-thiadiazole cores exhibit diverse physical properties depending on substituents. Key analogs from the evidence include:
Table 1: Comparison of 1,3,4-Thiadiazole Derivatives ()
Observations :
Comparison :
- The target compound’s pyrimidin-2-ylamino group may require amidation or nucleophilic substitution, similar to ’s Suzuki coupling for aryl group introduction .
- Microwave-assisted synthesis () could improve efficiency compared to traditional methods used for analogs in .
Table 3: Reported Bioactivities of Analogs
| Compound ID/Name | Biological Activity | Reference |
|---|---|---|
| 31 () | KPNB1 inhibition, anticancer activity | |
| 8d–8h () | Alkaline phosphatase inhibition (tested, no data) |
Inferences :
Spectroscopic and Elemental Analysis
Analogous compounds in and highlight consistent characterization practices:
Table 4: Spectroscopic Data of Selected Analogs
Biological Activity
3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a pyrimidine ring, a thiadiazole ring, and a tetrahydrofuran moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula: C₁₃H₁₆N₆O₂S
- Molecular Weight: 320.37 g/mol
- CAS Number: 1435904-00-9
The biological activity of 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide. For instance, derivatives exhibiting pyrimidine and thiadiazole structures have shown significant activity against cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6A | HepG2 | <10 | RXRα antagonist |
| 6A | A549 | <10 | Induces apoptosis via caspase activation |
The compound 6A demonstrated strong antagonist activity with an EC50 of 1.68 ± 0.22 µM against RXRα and exhibited potent anti-proliferative effects on human cancer cell lines HepG2 and A549 .
Antimicrobial Activity
While specific data on the antimicrobial activity of 3-(pyrimidin-2-ylamino)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is limited, related thiadiazole compounds have been reported to exhibit antimicrobial properties. For example, certain derivatives have shown effectiveness against various bacterial strains, suggesting potential for further exploration in this area .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the functional groups attached to the core structure can significantly influence biological activity. For example, variations in the substituents at the pyrimidine or thiadiazole positions can enhance or diminish the compound's efficacy against specific targets.
Research Findings
In a comparative study involving several derivatives of pyrimidine and thiadiazole compounds, it was found that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
